Research indicates that (4-{[(5-{[(3-chlorophenyl)methyl]oxy}-2-methylphenyl)carbonyl]amino}-3-methylphenyl)acetic acid exists in at least two distinct polymorphic forms. [, ] Polymorphism refers to a compound's ability to crystallize in different spatial arrangements while maintaining the same chemical composition. These variations can significantly impact a compound's physical properties, such as solubility, melting point, and stability, which are critical factors in pharmaceutical development.
As a pharmaceutical intermediate, (4-{[(5-{[(3-chlorophenyl)methyl]oxy}-2-methylphenyl)carbonyl]amino}-3-methylphenyl)acetic acid's primary application lies in its utilization for synthesizing other pharmaceutical compounds. [, ] The final drug product and its specific therapeutic area are not mentioned in the provided abstracts.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9